Spectroscopic data of (E)-3-(Pyrimidin-5-YL)acrylic acid
Spectroscopic data of (E)-3-(Pyrimidin-5-YL)acrylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(Pyrimidin-5-YL)acrylic acid
Authored by: A Senior Application Scientist
Foreword: The Imperative of Structural Elucidation
In the landscape of modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (E)-3-(Pyrimidin-5-YL)acrylic acid, a heterocyclic compound featuring a pyrimidine core linked to an acrylic acid moiety, represents a scaffold of significant interest. Its conjugated system and hydrogen bonding capabilities make it a compelling candidate for investigation in medicinal chemistry and as a building block in supramolecular chemistry. The pyrimidine ring is a cornerstone in many bioactive molecules, including nucleobases, while the acrylic acid group offers a versatile handle for further chemical modification.
This guide provides a comprehensive overview of the essential spectroscopic techniques required to characterize (E)-3-(Pyrimidin-5-YL)acrylic acid. We move beyond a mere listing of data, delving into the causality behind experimental choices and the logic of spectral interpretation. Each section is designed as a self-validating system, integrating theoretical principles with practical, field-proven protocols to ensure researchers can confidently verify the identity, purity, and stereochemistry of their synthesized compound.
Caption: Core spectroscopic techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For (E)-3-(Pyrimidin-5-YL)acrylic acid, ¹H and ¹³C NMR are indispensable for confirming the trans stereochemistry of the double bond and the substitution pattern of the pyrimidine ring.
Expertise in Action: Why NMR is Foundational
We begin with NMR because it provides a detailed map of the molecular framework. The chemical shift of each nucleus reveals its electronic environment, while spin-spin coupling patterns uncover neighboring atoms, allowing for a piece-by-piece assembly of the structure. For this specific molecule, the large coupling constant between the vinylic protons is the definitive evidence for the desired (E)-isomer, a critical detail for biological activity and material properties.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable carboxylic acid proton.
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Sample Preparation: Accurately weigh 5-10 mg of the dried compound.
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Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
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Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic and vinylic regions.
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¹H NMR Acquisition:
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Set the spectral width to cover a range of -2 to 14 ppm.
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Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
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Process the data with a line broadening of 0.3 Hz.
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-
¹³C NMR Acquisition:
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Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover 0 to 200 ppm.
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Acquire a sufficient number of scans (typically >1024) for a clear spectrum, as ¹³C has a low natural abundance.
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Caption: Workflow for NMR sample preparation and analysis.
Data Summary & Interpretation
The following tables summarize the expected spectroscopic data based on established principles and data from analogous structures.[1][2][3]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | - | -COOH | The acidic proton is deshielded and often broad due to hydrogen bonding and exchange. |
| ~9.2 | singlet | 1H | - | Pyrimidine H-2 | The proton is flanked by two electronegative nitrogen atoms, causing significant deshielding. |
| ~9.0 | singlet | 2H | - | Pyrimidine H-4, H-6 | These two equivalent protons are adjacent to ring nitrogens. |
| ~7.7 | doublet | 1H | ~16.0 | Vinylic H (α to ring) | This proton is part of the conjugated system and coupled to the other vinylic proton. |
| ~6.6 | doublet | 1H | ~16.0 | Vinylic H (α to COOH) | Coupled to the other vinylic proton. The large J value (~16 Hz) is characteristic of a trans (E) configuration. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| ~160 | Pyrimidine C-2 | Carbon situated between two nitrogen atoms. |
| ~158 | Pyrimidine C-4, C-6 | Equivalent carbons adjacent to nitrogen. |
| ~142 | Vinylic C (α to ring) | Olefinic carbon deshielded by the attached aromatic ring. |
| ~130 | Pyrimidine C-5 | The only carbon in the pyrimidine ring not directly attached to a nitrogen, serving as the link to the acrylic chain. |
| ~125 | Vinylic C (α to COOH) | Olefinic carbon deshielded by the carbonyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable "fingerprint" of the functional groups present. For (E)-3-(Pyrimidin-5-YL)acrylic acid, IR is used to confirm the presence of the carboxylic acid and the conjugated alkene system.
Expertise in Action: The Value of Vibrational Data
While NMR maps the skeleton, IR confirms the "building blocks." The extremely broad O-H stretch is an unmistakable sign of a hydrogen-bonded carboxylic acid.[4] Concurrently, the position of the C=O stretch, slightly lowered from a typical saturated acid, validates its conjugation with the C=C double bond, corroborating the electronic structure suggested by NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, solid-state sampling technique that requires minimal sample preparation.
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Instrument Background: Record a background spectrum of the clean ATR crystal (diamond or germanium).
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Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
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Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
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Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Summary & Interpretation
Table 3: Predicted IR Absorption Data (Solid, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | Extensive hydrogen bonding in the solid state causes significant peak broadening.[4] |
| ~1690 | Strong | C=O stretch (Conjugated Acid) | The carbonyl stretch appears at a lower frequency than in saturated acids (~1710 cm⁻¹) due to resonance with the C=C bond. |
| ~1640 | Medium | C=C stretch (Alkene) | Characteristic stretching vibration for the vinylic double bond. |
| ~1570, ~1480 | Medium-Strong | C=C, C=N stretches (Pyrimidine Ring) | Aromatic and heteroaromatic ring stretching vibrations.[5] |
| ~1300 | Medium | C-O stretch | Coupled C-O stretching and O-H bending in the carboxylic acid group. |
| ~980 | Medium | C-H bend (trans-alkene) | Out-of-plane bending for a trans-disubstituted alkene, providing further evidence for the (E)-isomer. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is the most definitive piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Ionization Mode: Analyze in both positive and negative ion modes. Negative mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻. Positive mode may yield the protonated molecule [M+H]⁺.
-
Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Data Summary & Interpretation
Molecular Formula: C₇H₆N₂O₂ Exact Molecular Weight: 150.0429 g/mol
Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)
| Ion Mode | Predicted m/z | Ion Formula | Rationale |
| Positive | 151.0502 | [C₇H₇N₂O₂]⁺ | Protonated molecule, [M+H]⁺. |
| Negative | 149.0356 | [C₇H₅N₂O₂]⁻ | Deprotonated molecule, [M-H]⁻. |
Trustworthiness through Fragmentation: Analysis of fragmentation patterns in tandem MS (MS/MS) can further validate the structure. Expected fragmentation includes the loss of CO₂ (44 Da) or H₂O (18 Da) from the molecular ion, providing clues about the connectivity.
UV-Visible Spectroscopy: Probing the Conjugated Electronic System
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for characterizing compounds with conjugated π-systems.
Experimental Protocol
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
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Sample Preparation: Prepare a dilute solution of the compound with a known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm, using the pure solvent as a blank reference.
Data Summary & Interpretation
The extended conjugation involving the pyrimidine ring and the acrylic acid moiety is expected to result in strong UV absorption.[6][7]
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Transition Type | Rationale |
| ~270-290 | π → π* | This strong absorption band is characteristic of the extended π-conjugated system spanning the pyrimidine ring and the acrylic acid functional group. |
The position of λ_max is sensitive to solvent polarity and pH due to potential changes in the protonation state of the molecule, which alters the electronic structure.[8]
Conclusion: A Unified Structural Portrait
The structural elucidation of (E)-3-(Pyrimidin-5-YL)acrylic acid is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic analyses.
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NMR defines the carbon-hydrogen framework and confirms the crucial (E)-stereochemistry.
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IR validates the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid.
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MS provides the definitive molecular weight and formula.
-
UV-Vis confirms the nature of the conjugated electronic system.
Together, these data points create a comprehensive and self-validating portrait of the molecule, providing the necessary confidence for researchers and drug development professionals to advance their work on this promising chemical entity.
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